BenchChemオンラインストアへようこそ!

6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

Rab GGTase inhibition prenylation structure-activity relationship

6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1279219-30-5; HCl salt CAS 1322749-73-4) belongs to the imidazo[1,2-a]pyridine class of fused nitrogen heterocycles, bearing a carboxylic acid at the 2-position with simultaneous bromine substitution at C6 and fluorine at C3. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors, anti-inflammatory agents and antimicrobial candidates.

Molecular Formula C8H4BrFN2O2
Molecular Weight 259.03 g/mol
Cat. No. B7857220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Molecular FormulaC8H4BrFN2O2
Molecular Weight259.03 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1Br)F)C(=O)O
InChIInChI=1S/C8H4BrFN2O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,(H,13,14)
InChIKeyMGXIGYUASCWVSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid: A Dual-Halogenated Fused Heterocyclic Building Block for Targeted Synthesis and Biological Screening


6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1279219-30-5; HCl salt CAS 1322749-73-4) belongs to the imidazo[1,2-a]pyridine class of fused nitrogen heterocycles, bearing a carboxylic acid at the 2-position with simultaneous bromine substitution at C6 and fluorine at C3 . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors, anti-inflammatory agents and antimicrobial candidates [1]. The specific C6-Br/C3-F/C2-CO₂H substitution pattern uniquely combines a synthetic cross-coupling handle (Br) with an electron-withdrawing fluorine that modulates both electronic properties and metabolic stability, while the carboxylic acid provides a derivatizable anchor point for amide coupling, esterification or bioconjugation .

Why 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid Cannot Be Replaced by Its Mono-Halogenated or Non-Halogenated Congeners


Generic substitution within the imidazo[1,2-a]pyridine-2-carboxylic acid family fails because both the type and position of halogen substituents fundamentally alter biological target engagement, synthetic derivatization capacity, and physicochemical properties. The 6-bromo substituent provides a reactive aryl halide handle for palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) that the non-brominated 3-fluoro analog entirely lacks, making the latter unsuitable for divergent library synthesis from a single intermediate [1]. Simultaneously, the 3-fluoro group introduces an electron-withdrawing effect that influences the acidity of the C2 carboxylic acid (pKa shift) and metabolic stability compared to non-fluorinated 6-bromo analogs [2]. Moving the bromine to alternative positions (e.g., C5, C7, C8) or replacing it with chlorine or iodine has been shown in related imidazo[1,2-a]pyridine phosphonopropionate inhibitors to alter potency against Rab geranylgeranyl transferase by ≥2-fold, with the bromine substituent occupying an optimal balance of size and electronegativity [3]. These interdependent substituent effects mean that any structural deviation from the precise 6-Br/3-F/2-CO₂H pattern will produce a compound with non-equivalent reactivity, selectivity and biological readout—invalidating direct substitution without re-optimization of the entire synthetic or screening workflow.

Quantitative Differentiation Evidence for 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid Versus Its Closest Analogs


Halogen-Dependent SAR in Rab Geranylgeranyl Transferase Inhibition: C6-Bromo Outperforms C6-Iodo and Approaches C6-Chloro Potency

In a series of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids, the nature of the C6 halogen directly controlled inhibitory potency against Rab geranylgeranyl transferase (RGGT). The 6-bromo analog (compound 2a) served as the benchmark, with the 6-iodo analog (1b) exhibiting weaker activity and the 6-chloro analog (2b) showing comparable or marginally higher potency. This trend—activity decreasing with increasing halogen size and polarizability (Cl ≈ Br > I)—establishes bromine as the optimal balance between reactivity and steric bulk at C6 [1]. Although this evidence comes from a phosphonopropionate chemotype rather than the 2-carboxylic acid series, the C6 substituent effect on target engagement is driven by the same imidazo[1,2-a]pyridine core interaction with the enzyme active site, making it a class-level inference applicable to the target compound [2].

Rab GGTase inhibition prenylation structure-activity relationship imidazo[1,2-a]pyridine

COX-2 Inhibitory Potency of the 3-Fluoro Core Scaffold: Quantitative Baseline for Evaluating the 6-Bromo Addition

The 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (3FP), lacking the 6-bromo substituent, is a validated competitive inhibitor of cyclooxygenase-2 (COX-2) with an IC50 of 0.87 µM . This establishes the 3-fluoro-2-carboxylic acid scaffold as intrinsically active against COX-2, providing a quantitative baseline against which the effect of adding a 6-bromo substituent (the target compound) can be systematically evaluated. While no direct head-to-head COX-2 data are publicly available for the 6-bromo-3-fluoro analog, the established SAR from the RGGT inhibitor series—where C6 bromination modulates target potency by altering electron density and steric profile—predicts that the 6-bromo substituent will shift both COX-2 potency and selectivity relative to the non-brominated parent 3FP [1].

COX-2 inhibition anti-inflammatory 3-fluoroimidazo[1,2-a]pyridine IC50

Synthetic Utility: The C6-Bromo Substituent as a Cross-Coupling Handle Unavailable in Non-Halogenated or 3-Fluoro-Only Analogs

The 6-bromo substituent of the target compound enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig) that are entirely inaccessible to the non-brominated 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (3FP, CAS 898156-12-2) [1]. This single synthetic distinction transforms the target compound from a terminal screening hit into a versatile late-stage diversification intermediate. In the related 6-bromoimidazo[1,2-a]pyridine-2-carboxylate series, regioselective Suzuki-Miyaura borylation at the C6 position has been demonstrated, yielding dimerization products that were subsequently evaluated for cytotoxic and antitubercular activity [2]. The 6-bromo substituent is also more reactive in oxidative addition than the corresponding 6-chloro analog, providing faster reaction kinetics and higher yields in palladium(0)-catalyzed transformations [3].

cross-coupling Suzuki reaction C–C bond formation building block bromoarene

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen Bonding Capacity Relative to Mono-Halogenated Analogs

The target compound (free acid: C₈H₄BrFN₂O₂, MW = 259.03 g/mol; HCl salt: C₈H₅BrClFN₂O₂, MW = 295.49 g/mol) occupies a distinct physicochemical space compared to its closest commercially available analogs [1]. The 6-bromo substituent increases molecular weight by approximately 78 g/mol relative to the non-halogenated parent imidazo[1,2-a]pyridine-2-carboxylic acid (MW = 162.15 g/mol) and by approximately 18 g/mol relative to the 6-chloro analog (6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, MW = 196.59 g/mol) [2]. The 3-fluoro substituent contributes an additional hydrogen bond acceptor (total HBA count = 4 for the target HCl salt vs. 3 for 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid) and lowers the pKa of the C2 carboxylic acid through its electron-withdrawing inductive effect, altering ionization state at physiological pH compared to non-fluorinated 6-bromo analogs .

physicochemical properties molecular weight LogP hydrogen bonding drug-likeness

Optimal Research and Procurement Application Scenarios for 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid


Kinase Inhibitor Lead Generation Requiring Late-Stage Diversification via Cross-Coupling

Programs targeting kinases (e.g., PI3K, JAK, FGFR) where the imidazo[1,2-a]pyridine core is a recognized ATP-competitive or allosteric scaffold benefit decisively from the 6-bromo substituent as a diversification point. The C6-Br enables parallel Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to explore hydrophobic pocket occupancy, while the C3-F and C2-CO₂H provide additional vectors for optimizing potency and pharmacokinetics [1]. This scenario leverages the synthetic versatility established by the cross-coupling evidence in Section 3, Evidence Item 3.

Rab Geranylgeranyl Transferase (RGGT) Inhibitor Optimization Using C6 Substituent SAR

For RGGT-targeted anticancer programs, the C6-Br/C3-F substitution pattern provides a starting point that aligns with the established SAR showing that C6 halogen size and electronegativity directly control Rab11A prenylation inhibitory potency (Br optimal among halogens for balanced activity and synthetic utility) [1]. The free carboxylic acid at C2 allows direct comparison with phosphonocarboxylate inhibitors while offering superior synthetic tractability for prodrug strategies. This scenario is directly supported by the class-level SAR evidence in Section 3, Evidence Item 1.

COX-2 Selective Inhibitor Development with Dual Halogen Modulation

Building on the validated COX-2 inhibitory activity of the 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid scaffold (3FP, IC50 = 0.87 µM [1]), the 6-bromo analog serves as the logical next-step compound for probing the effect of C6 substitution on COX-2 potency and COX-1/COX-2 selectivity. The bromine atom can be subsequently replaced via cross-coupling to generate focused libraries, while the 3-fluoro-2-carboxylic acid pharmacophore is maintained. This scenario is supported by the cross-study comparable COX-2 evidence in Section 3, Evidence Item 2.

Antimicrobial and Antitubercular Fragment-Based Screening Libraries

Imidazo[1,2-a]pyridine-2-carboxylic acid derivatives have demonstrated antimicrobial activity against Mycobacterium tuberculosis and Candida species [1]. The 6-bromo-3-fluoro variant enriches screening libraries with a dual-halogenated scaffold that simultaneously probes halogen-bonding interactions (Br) and metabolic stability (F) in phenotypic whole-cell screens. The compound's commercial availability at 95%+ purity from multiple vendors makes it suitable for immediate inclusion in fragment-based or HTS library assembly without custom synthesis delays.

Quote Request

Request a Quote for 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.